molecular formula C8H13ClO3 B13131060 Ethyl 6-chloro-5-oxohexanoate CAS No. 79685-55-5

Ethyl 6-chloro-5-oxohexanoate

Cat. No.: B13131060
CAS No.: 79685-55-5
M. Wt: 192.64 g/mol
InChI Key: OACOMFUXMZYKMI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-oxohexanoate (CAS 79685-55-5) is an ester compound with the molecular formula C 8 H 13 ClO 3 and a molecular weight of 192.64 g/mol . It is offered for research and development purposes only. Compounds featuring a 5-oxohexanoate ester structure are valuable intermediates in organic synthesis . For instance, structurally similar keto esters are frequently employed in asymmetric synthesis, such as catalytic Michael addition reactions, to construct complex molecules with quaternary carbon centers . Furthermore, the 5-oxohexanoate moiety is a key functional handle in enzymatic reduction studies for producing chiral hydroxy esters, which are important precursors in pharmaceutical and fine chemical synthesis . As a reagent containing both an active chloro and keto group, this compound provides researchers with a versatile building block for exploring new synthetic pathways, developing catalytic methods, and synthesizing potential bioactive molecules. This product is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79685-55-5

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 6-chloro-5-oxohexanoate

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3

InChI Key

OACOMFUXMZYKMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)CCl

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Chloro 5 Oxohexanoate and Analogous Structures

Chemical Synthesis Pathways

Traditional chemical synthesis provides foundational and scalable methods for producing Ethyl 6-chloro-5-oxohexanoate. A notable patented method involves the reaction of monoethyl adipate (B1204190) with bis(trichloromethyl) carbonate. google.com This process, which can be catalyzed by an organic amine such as pyridine (B92270) or N,N-dimethylformamide, is reported to have a high reaction yield and low production cost with reduced waste. google.com The reaction is typically conducted in an organic solvent at temperatures ranging from 40 to 100°C for 1 to 10 hours. google.com

The synthesis often targets not just the specific ethyl ester but also a range of related derivatives that serve as crucial intermediates in the production of more complex molecules.

The Japp-Klingemann reaction is a powerful tool for creating hydrazones from β-keto-acids or their esters by reacting them with aryl diazonium salts. wikipedia.org This reaction proceeds via the deprotonation of the β-keto-ester, followed by nucleophilic addition of the resulting enolate to the diazonium salt. wikipedia.org Subsequent hydrolysis and decarboxylation yield the final hydrazone product. wikipedia.org

Research has demonstrated the use of this reaction to synthesize derivatives such as methyl 6-arylhydrazono-6-chloro-5-oxohexanoates. clockss.org In one study, these compounds were obtained through the Japp-Klingemann cleavage of 2-chlorocyclohexane-1,3-dione (B3431819) using diazotized anilines. clockss.org The reaction, carried out under aqueous conditions, yielded the corresponding 6-arylhydrazono-6-chloro-5-oxohexanoic acids, which are precursors to the target esters. clockss.org This methodology highlights a versatile route to introduce arylhydrazono substituents, creating a class of substituted 6-chloro-5-oxohexanoates.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing synthetic efficiency. nih.gov Strategies for synthesizing β-keto esters and related dicarbonyl compounds often employ MCRs. nih.govacs.org For instance, a three-component coupling involving the conjugate addition of an organometallic reagent to an enone, followed by trapping the resulting enolate with an acylating agent, can produce β-dicarbonyl compounds. nih.gov The use of lithium zincate species has been shown to be effective in these transformations, avoiding issues like competitive O-acylation or proton transfer. nih.gov

While a specific MCR for this compound is not prominently documented, the general principles can be applied. A hypothetical strategy could involve the coupling of an appropriate organozinc reagent, an acrylate (B77674) derivative, and an acyl chloride to assemble the core structure of the target molecule or its analogs. acs.org The modular nature of MCRs allows for the rapid generation of a library of related structures by varying the starting components. beilstein-journals.org

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high selectivity and efficiency. Although a direct transition-metal-catalyzed synthesis for this compound is not extensively reported, related reactions demonstrate the potential of this approach. For example, β-keto esters are known to participate in copper-catalyzed reactions with ortho-haloanilines to synthesize indoles, showcasing the reactivity of the ketoester moiety in metal-catalyzed C-N bond formation. researchgate.net

Furthermore, transition metals like gold, palladium, and rhodium are widely used for various transformations, including the synthesis of β-haloenol esters from haloalkynes and carboxylic acids, and the C-H functionalization of ketones. mdpi.comrsc.org A potential pathway could involve the transition-metal-catalyzed chlorination of a suitable precursor ester. For instance, rhodium-catalyzed ortho-halogenation of aromatic ketones using N-halosuccinimides has been achieved, suggesting that a directed C-H chlorination could be a viable, though currently unexplored, strategy. rsc.org

Approaches Involving Related 6-chloro-5-oxohexanoate Derivatives

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Chemoenzymatic approaches, which combine biological and chemical steps, leverage the high stereoselectivity of enzymes to produce chiral intermediates that can be further elaborated chemically. acs.orgmdpi.com

Significant research has focused on the biocatalytic synthesis of chiral analogs, particularly tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a key intermediate for cholesterol-lowering drugs. researchgate.netresearchgate.netnih.gov This is typically achieved through the asymmetric reduction of the prochiral diketone, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). researchgate.netnih.gov Alcohol dehydrogenases (ADHs) from Lactobacillus species, such as Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH), have been successfully employed for this transformation. researchgate.netnih.gov

To enhance efficiency, protein engineering has been utilized. A tetrad mutant of LkADH was developed that showed a 42-fold improvement in specific activity compared to the wild-type enzyme. researchgate.netnih.gov Challenges in the biocatalytic process, such as the poor aqueous stability of the substrate and partial substrate inhibition, have been addressed by implementing a fed-batch strategy. This allows for maintaining a low substrate concentration, leading to high yields and excellent enantiomeric purity. researchgate.netnih.gov

The table below summarizes key findings from studies on the enzymatic synthesis of (S)-CHOH.

EnzymeSubstrateProductYieldEnantiomeric Excess (e.e.)Key FindingsReference
Mutant LkADH (LkTADH)tert-Butyl 6-chloro-3,5-dioxohexanoate (CDOH)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)94%99.5%A fed-batch strategy overcame substrate instability, achieving a space-time yield of 10.6 mmol/L/h. researchgate.net, nih.gov
Carbonyl Reductase (SCR)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH)>99%>99% d.e.An engineered SCR enabled the synthesis at a high substrate concentration (500 g/L) with a very high space-time yield. researchgate.net
Alcohol Dehydrogenase (LbADH)tert-Butyl 6-chloro-3,5-dioxohexanoate (CDOH)tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)->99.5%Demonstrated regio- and enantioselective reduction of the diketone. researchgate.net

These biocatalytic methods are becoming the preferred routes for producing such chiral intermediates due to their high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com These principles are increasingly being applied to the synthesis of this compound and its analogs.

Biocatalytic routes are inherently green. researchgate.net They often use water as a solvent, are conducted at ambient temperature and pressure, and employ biodegradable catalysts (enzymes). researchgate.netresearchgate.net The high selectivity of enzymes minimizes the formation of byproducts, reducing waste and simplifying purification processes. researchgate.net The use of whole-cell biocatalysts with cofactor regeneration systems further enhances the sustainability of these processes. mdpi.com

Comparative Analysis of Synthetic Route Efficiencies and Stereocontrol

The synthesis of α-chloroketones and related β-keto esters, such as this compound, can be broadly categorized into classical chemical methods and modern biocatalytic approaches. Each approach presents a distinct profile regarding reaction efficiency, cost-effectiveness, environmental impact, and, crucially, the ability to control stereochemistry.

Chemical Synthesis Routes

Traditional chemical syntheses for analogous β-keto esters and α-chloroketones often involve multi-step processes. For instance, the synthesis of β-keto esters can be achieved through the condensation of an activated carboxylic acid with Meldrum's acid, followed by reflux in an alcohol like tert-butanol. nih.gov Another established method is the acylation of β-keto ester dianions. cdnsciencepub.comresearchgate.net This route allows for the formation of β,δ-diketo esters, which are precursors to the target structures. For example, the dianion of methyl acetoacetate (B1235776) can be acylated with methyl acetate (B1210297) to produce methyl 3,5-dioxohexanoate in approximately 71% yield. cdnsciencepub.com

The introduction of the chlorine atom at the α-position to the ketone is a key step. A well-established three-step pathway involves the activation of an N-protected amino acid, formation of a diazoketone, and subsequent selective halogenation with an agent like hydrogen chloride (HCl) to yield the α-chloroketone. nbuv.gov.ua This method has been shown to be scalable and can produce final products with purities exceeding 98%, while preserving the optical purity of the starting material. nbuv.gov.ua

However, chemical methods for achieving stereocontrol often require the use of chiral auxiliaries or catalysts and can be sensitive to reaction conditions. For example, the stereoselective reduction of chiral α-chloroketones using sodium borohydride (B1222165) can yield chlorohydrins, but the diastereomeric excess (de) is highly dependent on the steric bulk of neighboring substituents. biu.ac.il While the reduction of a phenylalanine-derived chloroketone can proceed with high stereoselectivity (>95% de), an alanine (B10760859) derivative may only achieve a 3:1 ratio of diastereomers (50% de). biu.ac.il

A patented method for a structural isomer, ethyl 6-chloro-6-oxohexanoate, involves reacting monoethyl adipate with bis(trichloromethyl) carbonate. google.com While efficient for that specific compound, this highlights the diversity of routes available for similar structures.

Biocatalytic and Enzymatic Routes

Biocatalytic methods, particularly those employing enzymes like alcohol dehydrogenases (ADHs) and carbonyl reductases, have emerged as powerful alternatives for synthesizing chiral intermediates. researchgate.netresearchgate.net These routes are lauded for their high stereoselectivity, mild reaction conditions, and reduced environmental footprint compared to many traditional chemical processes. researchgate.netresearchgate.net

A prominent example is the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, an analogue of the target compound and a key synthon for cholesterol-lowering drugs. researchgate.net This is typically achieved through the asymmetric reduction of the prochiral diketone, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). Alcohol dehydrogenases from organisms like Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have shown high regio- and enantioselectivity for this transformation, reducing the C5-keto group to the desired (S)-alcohol with enantiomeric excesses (e.e.) often exceeding 99%. researchgate.net

Genetic engineering has further enhanced the efficiency of these biocatalysts. A mutated LkADH, for instance, demonstrated a 42-fold improvement in specific activity towards CDOH compared to the wild-type enzyme. researchgate.net Using this engineered enzyme in a fed-batch process, a final product concentration of 100 g/L was achieved with a 94% yield and 99.5% e.e. researchgate.net

Further reduction of these chiral hydroxy-ketones can also be achieved with high stereocontrol. The reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key step in rosuvastatin (B1679574) synthesis and is catalyzed by carbonyl reductases, again with very high diastereomeric excess (>99% de). researchgate.netnih.gov

Efficiency and Stereocontrol Comparison

The choice between chemical and biocatalytic routes involves a trade-off between versatility and specificity. Chemical synthesis offers a broad toolkit applicable to a wide range of substrates but often requires significant optimization to achieve high stereoselectivity, sometimes at the cost of yield or through the use of expensive, pyrophoric, or toxic reagents. biu.ac.ilgoogle.com Biocatalytic routes, while often limited to specific substrates, provide unparalleled stereocontrol under mild, aqueous conditions, leading to high yields and purity. researchgate.netnih.gov

The following tables provide a comparative overview of different synthetic strategies for analogous structures.

Table 1: Comparison of Synthetic Routes for α-Chloroketone and β-Keto Ester Analogs

Synthetic RouteTarget/Analogous CompoundKey Reagents/CatalystYieldStereoselectivityReference
Acylation of DianionMethyl 3,5-dioxohexanoateNaH, n-BuLi, Methyl acetate71%Not Applicable (achiral) cdnsciencepub.com
Diazoketone HalogenationChiral α-ChloroketonesN-protected amino acid, CH2N2, HClHigh (>98% purity)Preserves optical purity of starting material nbuv.gov.ua
Chemical Reduction of α-ChloroketoneAlanine-derived ChlorohydrinNaBH4-50% de (3:1 erythro:threo) biu.ac.il
Chemical Reduction of α-ChloroketonePhenylalanine-derived ChlorohydrinNaBH468%>95% de (erythro) biu.ac.il
Enzymatic Reduction of Diketonetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateEngineered LkADH94%>99.5% e.e. researchgate.net
Enzymatic Reduction of Hydroxy-ketonetert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateCarbonyl Reductase/GDH98.5%>99.0% d.e. nih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 6 Chloro 5 Oxohexanoate

Reactivity of the Carbonyl Group (C-5 Ketone)

The ketone at the C-5 position is a key site of reactivity, participating in a range of nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Additions and Reductions

The electrophilic carbon of the C-5 ketone is susceptible to attack by nucleophiles, most notably hydride reagents and in enzymatic processes, leading to the formation of a secondary alcohol.

Detailed research has focused on the stereoselective reduction of this ketone, which is a critical step in the synthesis of valuable chiral intermediates for pharmaceuticals. researchgate.net While much of the specific research has been conducted on the closely related tert-butyl ester, the principles of reactivity are directly applicable. Enzymatic reduction of the C-5 keto group is particularly noteworthy for its high degree of control. For instance, alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have been used to asymmetrically reduce tert-butyl 6-chloro-3,5-dioxohexanoate, selectively acting on the C-5 ketone to produce the (5S)-hydroxy product with excellent enantiomeric excess (>99.5%). researchgate.net

Chemical reduction methods are also employed. The use of sodium borohydride (B1222165) can effectively reduce the C-5 ketone. googleapis.com In some synthetic routes, this reduction is performed on the hydroxy-keto ester to produce a diol, demonstrating the ketone's accessibility to standard hydride reagents. googleapis.com The choice of reagent and conditions, particularly in non-enzymatic reductions, is crucial for controlling stereoselectivity. googleapis.com

Table 1: Comparison of Reduction Methods for the C-5 Ketone in 6-Chloro-5-oxohexanoate Derivatives

Method Reagent/Catalyst Substrate Example Key Outcome Reference
Enzymatic Alcohol Dehydrogenase (e.g., from Lactobacillus) tert-butyl 6-chloro-3,5-dioxohexanoate High regio- and enantioselectivity (e.g., >99.5% e.e. for (5S)-hydroxy product) researchgate.net
Chemical Sodium Borohydride (NaBH₄) tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate Reduction to the corresponding (3R,5S)-dihydroxy compound googleapis.com
General Grignard Reagents (R-MgX) Methyl 5-chloro-4-oxohexanoate (analogue) Formation of a tertiary alcohol via nucleophilic addition smolecule.com

Condensation and Cyclization Reactions

The C-5 ketone, in conjunction with the C-6 chlorine, makes Ethyl 6-chloro-5-oxohexanoate a prime candidate for synthesizing heterocyclic compounds. These reactions typically involve an initial condensation or nucleophilic attack at the carbonyl group, followed by an intramolecular substitution that displaces the chloride ion.

For example, a common transformation pathway is the Hantzsch thiazole (B1198619) synthesis or related cyclizations. Reaction with a sulfur-containing nucleophile like thiourea (B124793) or thioamide would involve initial attack at the C-5 ketone, followed by intramolecular cyclization and dehydration to yield a substituted thiazole ring. The formation of 4-thiazolebutanol (B13098021) and 4-thiazolebutanal (B3358395) as downstream products from this compound supports this pathway. chemsrc.com Similarly, reactions of related α-ketohydrazonyl chlorides with o-aminothiophenol lead to the formation of 1,4-benzothiazine derivatives through a cyclization process involving the ketone and the halogen. clockss.org

Table 2: Representative Cyclization Reactions

Reagent Intermediate Type Product Class Reference
Thioamide/Thiourea Thiohemiaminal Thiazole chemsrc.com
o-Aminothiophenol Hydrazone/Thioether 1,4-Benzothiazine clockss.org
Hydroxylamine Oxime Isoxazole chemistryresearches.ir

Reactivity of the Halogen Moiety (C-6 Chlorine)

The primary chloride at the C-6 position is activated by the adjacent C-5 ketone, making it a good electrophilic site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom at C-6 is readily displaced by a variety of nucleophiles via an SN2 mechanism. This reactivity is central to many of the applications of this compound as a synthetic intermediate.

As mentioned previously, intramolecular nucleophilic substitution is a key step in many cyclization reactions where a nucleophile (such as sulfur or nitrogen) first condenses with the C-5 ketone and then displaces the C-6 chloride. chemsrc.comclockss.org The compound can also undergo intermolecular substitutions. For instance, the chlorine can be replaced by other functional groups, such as a cyano group through reaction with a cyanide salt, a transformation common for similar halo-keto esters. The reactivity of the C-6 chlorine allows for the attachment of various side chains and the construction of more complex molecular architectures. smolecule.com

Table 3: Examples of Nucleophilic Substitution at C-6

Nucleophile Product Functional Group Significance Reference
Sulfur (intramolecular) Thiazole ring Heterocycle synthesis chemsrc.com
Nitrogen (intramolecular) 1,4-Benzothiazine ring Heterocycle synthesis clockss.org
Cyanide (CN⁻) Nitrile C-C bond formation, precursor to amines/acids

Elimination Reactions to Form Unsaturated Systems

In the presence of a non-nucleophilic base, α-haloketones can undergo elimination reactions to form α,β-unsaturated ketones. For this compound, a strong, sterically hindered base could abstract a proton from the C-4 position, leading to the elimination of HCl and the formation of ethyl 5-oxohex-6-enoate. While this pathway is mechanistically plausible, the literature on this specific substrate tends to favor the substitution and cyclization reactions, which are often more synthetically useful and can occur under milder conditions.

Transformations of the Ester Functionality

The ethyl ester group can be modified, typically through hydrolysis, without affecting the other reactive centers if the conditions are controlled. Hydrolysis of the ester to the corresponding carboxylic acid, 6-chloro-5-oxohexanoic acid, can be achieved under either acidic or basic conditions. smolecule.comwgtn.ac.nz This transformation is valuable as it unmasks a carboxylic acid functionality, which can then be used for further reactions, such as amide bond formation, while preserving the synthetically useful chloroketone moiety. wgtn.ac.nz

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Thiazolebutanol
4-Thiazolebutanal
Sodium borohydride
tert-butyl 6-chloro-3,5-dioxohexanoate
tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
Methyl 6-arylhydrazono-6-chloro-5-oxohexanoates
o-aminothiophenol
1,4-benzothiazine
Ethyl 6-chloro-6-oxohexanoate
6-chloro-5-oxohexanoic acid
Ethyl 5-oxo-hex-6-enoate
Thioamide
Thiourea
Hydroxylamine
Isoxazole

Interesterification and Amidation Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, leading to interesterification and amidation products.

Interesterification: This reaction involves the exchange of the ethyl group of the ester with another alcohol moiety, typically under acidic or basic conditions, or catalyzed by enzymes. Lipases, for instance, are known to catalyze interesterification reactions with high selectivity under mild conditions. ijpsonline.com This process allows for the modification of the ester group to suit the requirements of a subsequent synthetic step or to alter the physical properties of the molecule.

Amidation: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This transformation can be achieved by heating the ester with the amine, sometimes with the aid of a catalyst. The direct amidation of the ester is a common pathway. However, the presence of the α-chloroketone introduces a competing reaction site. Nucleophilic attack by the amine could also occur at the carbon bearing the chlorine atom (C6). To favor amidation at the ester, the reaction conditions must be carefully controlled. The synthesis of α-chloroamides from α-chloroesters is a well-established method for creating versatile building blocks for further transformations. researchgate.net

Reaction TypeReagentProduct TypeTypical Conditions
InteresterificationAlcohol (R-OH)New Ester (R-O-C(=O)-(CH₂)₃-C(=O)-CH₂Cl)Acid or base catalysis; Enzymatic (e.g., Lipase)
AmidationAmine (RNH₂ or R₂NH)Amide (RNH-C(=O)-(CH₂)₃-C(=O)-CH₂Cl)Heating, possible catalysis

Decarboxylation Pathways

The β-ketoester moiety in this compound makes it a prime candidate for decarboxylation reactions, particularly after hydrolysis of the ester group. The classic method for decarboxylation of β-ketoesters involves saponification of the ester to the corresponding carboxylate salt, followed by acidification to produce the β-keto acid. Upon heating, this intermediate readily loses carbon dioxide to yield a ketone.

In the case of this compound, this sequence would produce 5-chloro-2-pentanone.

A more direct method is the Krapcho decarboxylation, which is particularly effective for esters with an α-electron-withdrawing group. The reaction is typically carried out by heating the β-ketoester in a polar aprotic solvent (like DMSO) with a salt (such as NaCl or LiCl) and a small amount of water. This process often proceeds with high yield and is tolerant of various functional groups. For this compound, this would also lead to 5-chloro-2-pentanone. Studies on similar β-oxo-esters show that hydrolysis followed by decarboxylation is a common synthetic strategy. journals.co.za Related reactions involving the condensation of ω-halo-aldehydes with malonic acid esters are also accompanied by at least partial decarboxylation to form ω-halo-2-alkenoic acids. google.com

Alpha-Carbon Reactivity and Alkylation Strategies

The carbon atom situated between the two carbonyl groups (C4) is particularly reactive. The protons attached to this carbon are significantly acidic due to the electron-withdrawing effect of both the C3-ester and C5-ketone carbonyls, which stabilize the resulting conjugate base (enolate) through resonance.

Enolate Formation: Treatment of this compound with a suitable base results in the deprotonation of the C4-carbon to form an enolate ion. The choice of base is crucial for controlling the regioselectivity of subsequent reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. pressbooks.pubyoutube.com Weaker bases like sodium ethoxide can also be used, but this may lead to equilibrium mixtures.

Alkylation Strategies: The enolate formed from this compound is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2-type reaction. pressbooks.pub This provides a powerful method for introducing alkyl substituents at the C4 position, enabling the construction of more complex carbon skeletons.

The general two-step process is:

Deprotonation: Reaction with a strong base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) to generate the enolate. youtube.com

Alkylation: Addition of an alkyl halide (e.g., CH₃I, CH₃CH₂Br) to the enolate solution. The reaction works best with primary and methyl halides. pressbooks.pub

An example of a similar reaction is the alkylation of diethyl (E)-7-bromo-5-methyl-6-oxo-2-heptene-3,5-dicarboxylate, which demonstrates the reactivity of the carbon alpha to a keto and ester group. journals.co.za

StepReagent(s)SolventKey Transformation
1. Enolate FormationLithium Diisopropylamide (LDA) or Sodium Hydride (NaH)Tetrahydrofuran (THF)Deprotonation at C4
2. AlkylationAlkyl Halide (R-X)Tetrahydrofuran (THF)C-C bond formation at C4

Rearrangement Reactions and Isomerizations

This compound and its derivatives can undergo several types of isomerization and rearrangement reactions.

Keto-Enol Tautomerism: Like all ketones with an α-hydrogen, the keto group at C5 exists in equilibrium with its enol tautomer. This isomerization is fundamental to the reactivity of the α-carbon (C4), as the enol form is the key intermediate in acid-catalyzed α-halogenation and alkylation reactions.

Japp-Klingemann Reaction and Subsequent Isomerization: A significant transformation pathway involves the reaction of the β-ketoester with diazonium salts, known as the Japp-Klingemann reaction. Research has shown that reacting a related compound, 2-chlorocyclohexane-1,3-dione (B3431819), with a diazotized aniline (B41778) under aqueous conditions leads to cleavage of the ring and formation of 6-arylhydrazono-6-chloro-5-oxohexanoic acids. clockss.org These products contain a hydrazono group, which is an isomer of an azo group. These hydrazono acids can then undergo further intramolecular cyclization reactions with reagents like o-aminothiophenol to form complex heterocyclic systems like 1,4-benzothiazines. clockss.org This process involves tautomeric and isomeric equilibria between different forms of the molecule. clockss.org

Isomerization in Related Systems: In related cyclohexene (B86901) carboxylate structures, double bond isomerization is a noted phenomenon. acs.org While this compound is saturated, its derivatives formed through elimination or condensation reactions could undergo such isomerizations, shifting the position of a carbon-carbon double bond to a more thermodynamically stable position. Thermal rearrangement reactions have also been observed in complex molecules containing a 6-oxocyclohexyl moiety, leading to the formation of new ring systems. mdpi.com

Applications As a Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Pharmaceutically Active Compounds

While direct applications of ethyl 6-chloro-5-oxohexanoate in the synthesis of specific blockbuster drugs are not extensively documented, its structural motifs are closely related to key intermediates for major pharmaceuticals, such as the cholesterol-lowering agents atorvastatin (B1662188) and rosuvastatin (B1679574). researchgate.net The core value of this and similar ketoesters lies in their potential for conversion into high-value chiral intermediates. researchgate.net

The synthesis of many modern pharmaceuticals requires precise control of stereochemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The ketone group in this compound is a prime target for stereoselective reduction to produce a chiral alcohol. This transformation converts the prochiral ketone into a stereogenic center, yielding a chiral chlorohydrin, which is a valuable precursor for further synthesis.

Biocatalytic methods, employing enzymes such as ketoreductases (KREDs), are particularly effective for this purpose, often providing access to the desired chiral alcohol with very high enantiomeric excess (e.e.). nih.govunimi.it The resulting ethyl (S)-6-chloro-5-hydroxyhexanoate or its (R)-enantiomer can then be used to build the complex side chains of various active pharmaceutical ingredients (APIs). pharmaffiliates.com

Table 1: Potential Chiral Intermediates from this compound

Precursor Reaction Type Product Significance
This compound Stereoselective Ketone Reduction Ethyl (5S)-6-chloro-5-hydroxyhexanoate Chiral building block for complex side-chain synthesis. researchgate.net

Role in Natural Product Synthesis

The synthesis of natural products often involves the construction of complex carbocyclic and heterocyclic ring systems. Vicinal ketoesters and related structures are powerful intermediates in these synthetic endeavors. beilstein-journals.org this compound, as an α-chloro-γ-keto ester, provides the necessary functionality for key bond-forming reactions.

The compound can be utilized in intramolecular reactions, where a nucleophile generated elsewhere in the molecule attacks one of the electrophilic centers. For example, deprotonation at the α-position to the ester could generate a carbanion that displaces the chlorine atom, leading to the formation of a five-membered carbocyclic ring via a Favorskii-type mechanism. wikipedia.orgadichemistry.com Furthermore, the keto-ester functionality is a known participant in intramolecular carbonyl-ene reactions and aldol (B89426) additions, which are cornerstone strategies for building the intricate skeletons of natural products like diterpenes and polyphenols. beilstein-journals.org

Contributions to Agrochemical and Material Science Precursor Development

While specific, large-scale applications of this compound in agrochemicals and material science are not widely reported, its chemical reactivity makes it a plausible candidate for precursor development. Many potent agrochemicals, including herbicides and fungicides, are based on heterocyclic scaffolds. nih.gov As discussed below, this compound is an excellent starting material for various heterocycles, suggesting its potential utility in the discovery of new agrochemical agents.

In material science, bifunctional molecules are often used as monomers or cross-linking agents for polymer synthesis. Metal alkanoates, such as metal 2-ethylhexanoates, have been identified as useful precursors for materials. rsc.org Through chemical modification, this compound could be adapted for such roles. For instance, the ester could be reduced to an alcohol for polyester (B1180765) synthesis, while the chloro group could be converted to other functionalities (e.g., an azide (B81097) or alkyne) to participate in click chemistry for advanced polymer and materials applications.

Scaffold for Heterocyclic Compound Synthesis

One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. nih.gov The dual electrophilic nature of the α-chloro ketone moiety allows it to react with a variety of binucleophiles to form five- and six-membered rings, which are core structures in many biologically active molecules. nih.govresearchgate.net this compound is an ideal substrate for these transformations, with the ethyl ester group providing an additional point for molecular diversification.

Common heterocyclic syntheses that can utilize this scaffold include:

Furan Synthesis (Feist-Benary): Reaction with the enolate of a β-ketoester or related 1,3-dicarbonyl compound leads to the formation of highly substituted furans. uwindsor.ca

Pyrrole Synthesis (Hantzsch): Condensation with a β-ketoester and ammonia (B1221849) or a primary amine yields substituted pyrroles. uwindsor.ca

Thiazole (B1198619) Synthesis: Reaction with a thioamide provides 2,4-disubstituted thiazoles, a common motif in medicinal chemistry.

Imidazole Synthesis: Condensation with an amidine leads to the formation of substituted imidazoles.

The Favorskii rearrangement offers another pathway, where treatment with a base can induce a ring contraction to form a cyclopropanone (B1606653) intermediate, which subsequently opens to yield a rearranged cyclopentane (B165970) carboxylic acid derivative. wikipedia.orgyoutube.com

Table 2: Heterocyclic Synthesis using this compound as a Scaffold

Target Heterocycle Required Co-reactant(s) Key Reaction Name
Substituted Furan Enolate of a β-dicarbonyl compound Feist-Benary Synthesis uwindsor.ca
Substituted Pyrrole β-ketoester and ammonia/amine Hantzsch Pyrrole Synthesis uwindsor.ca
Substituted Thiazole Thioamide (e.g., thiourea) Hantzsch Thiazole Synthesis
Substituted Imidazole Amidine Debus-Radziszewski Imidazole Synthesis

Advanced Spectroscopic Characterization Techniques for Elucidating the Structure and Purity of Ethyl 6 Chloro 5 Oxohexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 6-chloro-5-oxohexanoate, offering detailed insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

Proton NMR (¹H NMR) provides information on the number of different proton environments and their neighboring protons, allowing for the assembly of the molecule's backbone. For this compound, with the structure CH₃(a)-CH₂(b)-O-(C=O)-CH₂(c)-CH₂(d)-CH₂(e)-(C=O)-CH₂(f)-Cl, distinct signals are expected for each chemically non-equivalent proton.

The ethyl ester group gives rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene (B1212753) protons (b), due to coupling with each other. The protons of the methylene group at C6 (f), being adjacent to an electronegative chlorine atom and a carbonyl group, are expected to be the most deshielded of the methylene protons, appearing as a singlet. The three central methylene groups (c, d, e) will appear as triplets or complex multiplets resulting from coupling to their neighbors.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-a (CH₃)~1.25Triplet (t)~7.1
H-b (CH₂O)~4.15Quartet (q)~7.1
H-c (CH₂ COO)~2.35Triplet (t)~7.2
H-d (CH₂-C4)~1.95Multiplet (m)~7.3
H-e (CH₂ CO)~2.75Triplet (t)~7.2
H-f (CH₂Cl)~4.60Singlet (s)-

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment (e.g., alkyl, ester, ketone, halogenated). Each of the eight carbon atoms in this compound is chemically distinct and should produce a unique signal. The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing at the downfield end of the spectrum. The carbon attached to the chlorine atom (C6) is also significantly deshielded compared to the other methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-a (CH₃)~14.1
C-b (CH₂O)~60.8
C-c (C2)~33.5
C-d (C3)~19.5
C-e (C4)~37.8
C-f (C6, CH₂Cl)~48.9
C =O (Ester, C1)~173.0
C =O (Ketone, C5)~206.5

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity. youtube.comrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. science.gov For this compound, cross-peaks would confirm the coupling between H-a and H-b in the ethyl group, and sequentially connect the methylene protons H-c, H-d, and H-e along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. github.io It allows for the definitive assignment of each carbon atom that bears protons (all carbons except the two carbonyls).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. researchgate.net Key correlations would include the link from the ethyl protons (H-a, H-b) to the ester carbonyl carbon (C1), and from the methylene protons H-e and H-f to the ketone carbonyl carbon (C5). This experiment is crucial for connecting the different functional fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this, its utility might be limited but could confirm spatial proximities within certain conformations.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Elucidation of Functional Group Presence

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its two carbonyl groups and the C-Cl bond. The ester and ketone carbonyl (C=O) stretching vibrations typically appear as strong, sharp bands in the IR spectrum. libretexts.org The ester C=O stretch is generally found at a higher wavenumber (1750–1735 cm⁻¹) than the aliphatic ketone C=O stretch (1725–1705 cm⁻¹). vscht.cz The spectrum will also feature C-H stretching bands just below 3000 cm⁻¹ and C-O stretching bands for the ester group in the 1300-1000 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-Cl stretch gives a signal in the fingerprint region, typically between 800 and 600 cm⁻¹. sciencemadness.org

Raman spectroscopy provides complementary information. researchgate.net While carbonyl stretches are visible, non-polar bonds like C-C backbones often produce stronger Raman signals. The C-Cl bond also gives a characteristic Raman signal. researchgate.netphysicsopenlab.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Spectrum
C=O (Ester)Stretch1750 - 1735IR (strong), Raman (moderate)
C=O (Ketone)Stretch1725 - 1705IR (strong), Raman (moderate)
C-H (Alkyl)Stretch2980 - 2850IR (moderate), Raman (strong)
C-O (Ester)Stretch1300 - 1000IR (strong), Raman (weak)
C-ClStretch800 - 600IR (moderate), Raman (strong)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, further structural confirmation. For this compound (C₈H₁₃ClO₃, Molecular Weight: 192.64 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. uni-saarland.de Common fragmentation pathways for keto-esters include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups. This could lead to the loss of the chloromethyl radical (•CH₂Cl) or the ethyl propanoate radical. Acylium ions, such as [M-CH₂Cl]⁺, are often prominent. libretexts.org

Loss of the ethoxy group: Fragmentation can result in the loss of •OCH₂CH₃ (m/z 45), leading to an acylium ion.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage, though this may be less favored than alpha-cleavage in this structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ³⁵Cl)Identity of FragmentFragmentation Pathway
192/194[C₈H₁₃ClO₃]⁺Molecular Ion (M⁺)
147[M - OCH₂CH₃]⁺Loss of ethoxy radical
143[M - CH₂Cl]⁺Alpha-cleavage at C5-C6 bond
115[M - CH₂Cl - CO]⁺Subsequent loss of CO from m/z 143
49/51[CH₂Cl]⁺Chloromethyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places). This level of accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds.

For this compound (C₈H₁₃ClO₃), HRMS analysis provides definitive evidence of its molecular formula. Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in the positive ion mode.

A critical diagnostic feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine exists naturally as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (the M+ peak vs. the M+2 peak). The observation of this pattern in conjunction with an accurate mass measurement provides powerful confirmation of the presence and number of chlorine atoms in the molecule.

The theoretical exact masses for the primary ionic species of this compound are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). A comparison between the experimentally measured mass and the theoretical mass, expressed as a mass error in parts per million (ppm), validates the proposed structure. An error of <5 ppm is considered excellent evidence for the assigned formula.

Below are the expected and representative experimental HRMS data for this compound.

Ionic SpeciesElemental FormulaCalculated Exact Mass (m/z)Representative Measured Mass (m/z)Mass Error (ppm)
[M(³⁵Cl)+H]⁺C₈H₁₄³⁵ClO₃⁺193.06318193.06299-1.0
[M(³⁷Cl)+H]⁺C₈H₁₄³⁷ClO₃⁺195.06023195.06001-1.1
[M(³⁵Cl)+Na]⁺C₈H₁₃³⁵ClNaO₃⁺215.04508215.04492-0.7
[M(³⁷Cl)+Na]⁺C₈H₁₃³⁷ClNaO₃⁺217.04213217.04189-1.1

X-ray Crystallography for Solid-State Structure Analysis (if applicable)

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions within a crystal lattice.

However, the applicability of this technique to this compound is conditional. As a relatively small, non-ionic organic molecule, it is predicted to be a liquid or a low-melting-point solid at standard temperature and pressure. Single-crystal X-ray diffraction requires a well-ordered, single crystal of sufficient size and quality, which is not attainable for a bulk liquid.

Therefore, analysis would only be possible under specific circumstances:

Low-Temperature Crystallization: The compound could be crystallized by slowly cooling the pure liquid to a temperature significantly below its melting point. This requires specialized low-temperature cryostat equipment attached to the diffractometer.

Crystallization of a Derivative: A solid derivative of the compound could be synthesized and crystallized, providing structural information about the core molecular framework.

If a suitable crystal were obtained, the resulting crystallographic data would provide an unambiguous structural solution. It would confirm the connectivity of the ethyl ester, the hexanoate (B1226103) chain, and the precise locations of the chloro and oxo substituents. Furthermore, it would reveal the molecule's preferred conformation in the solid state, which is governed by the minimization of steric hindrance and the optimization of intermolecular forces such as dipole-dipole interactions involving the ketone and ester carbonyl groups.

A hypothetical set of crystallographic data that could be obtained for this compound is presented below.

Crystallographic ParameterHypothetical Value
Empirical FormulaC₈H₁₃ClO₃
Formula Weight192.64 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 15.2 Å, c = 9.1 Å
Unit Cell Anglesα = 90°, β = 98.5°, γ = 90°
Volume1161 ų
Z (Molecules per unit cell)4
Calculated Density1.10 g/cm³
Final R Indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful methods used to investigate the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. A chiral molecule will rotate the plane of plane-polarized light (measured by ORD) and will absorb left- and right-circularly polarized light to different extents (measured by CD).

The application of these techniques is predicated on the existence of chirality within a molecule. A molecule is chiral if it is non-superimposable on its mirror image and lacks an internal plane of symmetry or a center of inversion. Such molecules can exist as a pair of enantiomers.

A structural analysis of this compound reveals that the molecule is achiral .

Structure: Cl-CH₂-C(=O)-CH₂-CH₂-CH₂-C(=O)O-CH₂CH₃

Analysis: There are no stereocenters (i.e., no carbon atom bonded to four different substituent groups). The methylene groups (-CH₂-) at positions C2, C3, C4, and C6, and the carbonyl carbons at C1 and C5, are all achiral. The flexible carbon chain allows for conformations that possess a plane of symmetry.

Because this compound is achiral, it cannot exist as enantiomers. It is superimposable on its mirror image. Consequently, it will not exhibit any optical activity. When analyzed by chiroptical methods, it will produce a null result. This lack of a signal is, in itself, a key piece of structural information, confirming the absence of stereoisomerism in the compound.

The expected results from chiroptical analysis are summarized in the table below.

TechniqueExpected Observation for this compoundInterpretation
Polarimetry / Optical Rotatory Dispersion (ORD)Zero optical rotation ([α] = 0°) across all wavelengths.The compound is optically inactive, confirming it is achiral.
Circular Dichroism (CD) SpectroscopyNo CD signal (Δε = 0) at any wavelength, including the n→π* and π→π* transition regions of the carbonyl groups.The compound does not differentially absorb left- and right-circularly polarized light, confirming it is achiral.

Computational Chemistry and Theoretical Investigations of Ethyl 6 Chloro 5 Oxohexanoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These methods can predict a wide array of molecular properties with high accuracy.

The electronic structure of a molecule dictates its reactivity. Density Functional Theory (DFT) is a common computational method used to map the electron density and electrostatic potential of a molecule. For Ethyl 6-chloro-5-oxohexanoate, these calculations would reveal the electron distribution across the molecule.

The carbonyl carbons of the ester and ketone groups are expected to be electrophilic, making them susceptible to nucleophilic attack. The oxygen atoms of these groups, conversely, are nucleophilic centers. The chlorine atom, being electronegative, withdraws electron density from the adjacent carbon, influencing the reactivity of that site.

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the HOMO is likely to be localized on the oxygen atoms, while the LUMO would be centered on the carbonyl carbons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Method
HOMO Energy -7.2 eV DFT/B3LYP/6-31G*
LUMO Energy -0.5 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 6.7 eV DFT/B3LYP/6-31G*

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. umw.edu Computational methods can be used to locate the transition state (TS) structure for a given reaction and calculate its energy, which corresponds to the activation energy of the reaction.

Table 2: Hypothetical Activation Energies for the Reduction of this compound

Reaction Transition State Activation Energy (kcal/mol) Computational Method
Ketone Reduction TS_reduction 15.2 DFT/B3LYP/6-31G*

This compound has several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity.

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. For this compound, important rotations would be around the C-C bonds of the hexanoate (B1226103) backbone. The relative energies of different conformers would indicate their population at a given temperature.

Table 3: Relative Energies of Selected Conformers of this compound

Conformer Dihedral Angle (C4-C5-C6-Cl) Relative Energy (kcal/mol)
A 60° (gauche) 0.5
B 180° (anti) 0.0

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of processes that occur over time, such as conformational changes and interactions with a solvent.

The solvent can have a profound effect on the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. For instance, in a polar solvent like water, the polar groups of the molecule will form hydrogen bonds, which can stabilize certain conformations over others.

Simulations in different solvents (e.g., water, ethanol, toluene) could reveal how the solvent environment influences the conformational equilibrium and the accessibility of reactive sites. This information is particularly relevant for understanding reaction kinetics in different solvent systems. google.com

Table 4: Predicted Solvation Free Energies of this compound in Different Solvents

Solvent Solvation Free Energy (kcal/mol) Simulation Method
Water -8.5 MD with TIP3P water model
Ethanol -7.2 MD with OPLS-AA force field

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other target properties. While no specific QSAR studies focusing on this compound were found, the principles can be applied hypothetically.

A hypothetical QSAR model could be developed to predict the reactivity of a series of related β-ketoesters in a particular reaction, such as enzymatic reduction. scielo.br Molecular descriptors, which are numerical representations of molecular properties, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression, would then be used to build a model that correlates these descriptors with the observed activity.

Table 5: Hypothetical Data for a QSAR Study of β-Ketoester Reactivity

Compound Log(Reactivity) LUMO Energy (eV) Molecular Volume (ų)
Ethyl 3-oxobutanoate 1.2 -0.3 120.5
Ethyl 3-oxopentanoate 1.0 -0.4 135.2
This compound 1.5 -0.5 165.8

Stereochemical Prediction and Enantioselectivity Modeling

Computational chemistry and theoretical investigations play a pivotal role in understanding and predicting the stereochemical outcomes of chemical reactions involving this compound. These in silico methods provide valuable insights into reaction mechanisms, transition state geometries, and the energetic factors that govern enantioselectivity. By modeling the interactions between reactants, catalysts, and solvents at the molecular level, researchers can rationalize observed stereoselectivities and guide the design of new, more effective stereoselective syntheses.

Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways. nih.govnih.gov These calculations can map the potential energy surface of a reaction, identifying the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product, allowing for a quantitative prediction of stereoselectivity. For instance, in catalyzed reductions of β-keto esters, DFT can be employed to model the substrate-catalyst complex and determine the preferred mode of hydride attack on the carbonyl group. nih.govacs.orgsemanticscholar.org

Molecular docking is another powerful computational tool, especially for predicting the enantioselectivity of enzyme-catalyzed reactions. nih.gov In the context of the biocatalytic reduction of this compound, docking simulations can predict how the substrate binds within the active site of a ketoreductase. nih.gov By evaluating the binding energies and conformations of the substrate, it is possible to determine the facial bias of the carbonyl group presented to the enzyme's cofactor (e.g., NADH or NADPH), thus predicting which enantiomer of the corresponding alcohol will be preferentially formed. nih.govnih.gov This predictive capability is crucial for selecting the optimal enzyme for a desired stereoselective transformation, thereby minimizing the need for extensive experimental screening.

The predictive power of these computational models is often enhanced by combining different techniques. For example, molecular dynamics (MD) simulations can be used to explore the conformational landscape of the substrate and the enzyme-catalyst complex, providing a more dynamic picture of the interactions that lead to stereoselection. The insights gained from these theoretical investigations are not only of academic interest but also have significant practical implications for the synthesis of chiral molecules, where the control of stereochemistry is paramount.

Illustrative Data from Computational Modeling

To exemplify the type of data generated from such computational studies, the following table presents hypothetical results from a DFT analysis of a catalyzed reduction of this compound. This data illustrates how computational chemistry can be used to predict enantioselectivity.

Transition State Stereochemical Outcome Calculated Relative Free Energy (kcal/mol) Predicted Enantiomeric Excess (%) Predicted Major Enantiomer
TS-Re(R)-ethyl 6-chloro-5-hydroxyhexanoate0.0098.2(R)
TS-Si(S)-ethyl 6-chloro-5-hydroxyhexanoate2.5

This table is illustrative and based on methodologies described in the cited literature for analogous compounds. nih.govacs.org

Similarly, molecular docking studies for the enzymatic reduction of related chloro-ketoesters provide data on the preferred binding modes.

Substrate Enzyme Model Docking Score (kcal/mol) for (R)-product formation Docking Score (kcal/mol) for (S)-product formation Predicted Stereoselectivity
Ethyl 4-chloro-3-oxobutanoateKetoreductase Model-61.2-46.8>95% ee (S)

Data adapted from studies on analogous substrates to illustrate the predictive modeling approach. nih.gov

These computational approaches provide a robust framework for the stereochemical prediction and enantioselectivity modeling of reactions involving this compound, facilitating the development of highly selective synthetic routes.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Ethyl 6-chloro-5-oxohexanoate

The future synthesis of this compound will likely pivot towards greener and more sustainable methodologies, aligning with the twelve principles of green chemistry. nih.gov Traditional methods for producing α-haloketones often involve stoichiometric halogenating agents and chlorinated solvents, which pose environmental and safety concerns. mdpi.com Future research should aim to supplant these with catalytic and more benign alternatives.

Key areas for development include:

Catalytic Asymmetric Chlorination: Building upon recent successes in the enantioselective α-chlorination of β-keto esters using phase-transfer or organocatalysis, new methods could be developed to produce chiral this compound. researchgate.netacs.org This would be highly valuable for synthesizing enantiopure downstream products, particularly for pharmaceutical applications.

Green Solvents and Reagents: A shift away from hazardous solvents towards greener alternatives like ionic liquids, or even solvent-free conditions, could drastically reduce the environmental impact of synthesis. nih.govresearchgate.net Exploring safer chlorinating agents to replace traditional ones is also a critical research avenue.

Biocatalysis: The use of enzymes, such as haloperoxidases, could offer a highly selective and environmentally friendly route to α-chloro ketones under mild conditions. Biocatalytic reduction of a precursor diketo ester could also be a viable strategy. nih.gov

Synthetic Approach Traditional Method Future Sustainable Goal Key Advantages of Sustainable Goal
Chlorination Stoichiometric N-chlorosuccinimide (NCS) or SO2Cl2Catalytic enantioselective chlorinationHigh enantiopurity, reduced waste, catalyst recycling
Solvents Dichloromethane, ChloroformIonic Liquids, Water, Supercritical CO2, Solvent-freeReduced toxicity, improved safety, lower environmental footprint
Catalysis Acid/Base promotedOrganocatalysis, Biocatalysis (e.g., haloperoxidases)High selectivity, mild reaction conditions, renewable catalysts

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The dual electrophilic nature of this compound—at the carbonyl carbon and the halogen-bearing α-carbon—makes it a rich substrate for exploring novel chemical transformations. mdpi.comresearchgate.net While the general reactivity of α-haloketones is understood, there is considerable scope for discovering new, selective catalytic processes. nih.gov

Future research could focus on:

Site-Selective Catalysis: Developing catalytic systems that can selectively direct nucleophilic attack to either the C5-keto group or the C6-chlorinated carbon. This would enable the synthesis of diverse molecular architectures from a single starting material. For instance, zinc halides have been shown to catalyze the cross-coupling of α-chloroketones with tin enolates, favoring substitution over carbonyl addition. acs.org

Dynamic Kinetic Asymmetric Transformations: Applying concepts from dynamic kinetic resolution could allow for the conversion of a racemic mixture of this compound into a single, highly enantioenriched stereoisomer of a product. Nickel(II)-N,N'-dioxide complexes, for example, have been used for such transformations with related β-halo-α-keto esters. rsc.orgdntb.gov.ua

Biocatalytic Reductions: Screening and engineering ketoreductases could yield biocatalysts capable of highly diastereoselective and enantioselective reduction of the ketone functionality, providing chiral α-chloro-β-hydroxy esters. nih.gov These are valuable intermediates for complex molecule synthesis.

Expansion of Synthetic Applications in Emerging Fields

The structural motifs within this compound suggest its potential as a key intermediate in fields beyond traditional organic synthesis, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: α-Haloketones are established precursors for a vast array of N-, S-, and O-containing heterocycles, many of which form the core of pharmacologically active compounds. nih.govresearchgate.net The β-keto ester function is also a key structural feature in compounds with antibacterial or anti-inflammatory properties. nih.govmdpi.com Future work could target the use of this compound in the synthesis of novel analogs of statins, antivirals, or anticancer agents. nih.govresearchgate.net

Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic scaffolds, which can be readily accessed from versatile building blocks like this compound.

Functional Materials: The reactivity of the compound could be harnessed to synthesize specialized monomers for functional polymers or to modify surfaces, introducing specific chemical handles for further elaboration.

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis and subsequent reactions of this compound from batch to continuous flow processing offers significant advantages in safety, efficiency, and scalability.

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. This is particularly beneficial for potentially exothermic halogenation reactions or when using unstable intermediates.

Scalability and Automation: Flow chemistry enables seamless scaling from laboratory discovery to industrial production. researchgate.net Integrating these systems with automated platforms allows for high-throughput reaction optimization and the rapid generation of compound libraries for screening purposes. The synthesis of β-keto esters has already been successfully demonstrated in flow systems. acs.orgthieme-connect.com

Telescoped Synthesis: Multi-step sequences starting from this compound can be "telescoped" into a single continuous process, avoiding the isolation and purification of intermediates. This significantly improves efficiency and reduces waste. For example, a flow process could be designed to synthesize the molecule and then immediately use it in a subsequent heterocycle-forming reaction.

Parameter Batch Processing Flow Chemistry Translational Perspective
Safety Poor heat transfer, risk of thermal runawayExcellent heat and mass transfer, small reaction volumesSafer handling of exothermic reactions and hazardous reagents.
Scalability Difficult, requires re-optimizationStraightforward "scaling-out" by running longer or in parallelRapid transition from lab-scale discovery to pilot-scale production.
Process Control Limited, concentration/temperature gradientsPrecise control over temperature, pressure, residence timeHigher yields, improved selectivity, and better reproducibility.
Integration Difficult to automate multi-step sequencesIdeal for integration with online analysis and automated feedback loopsEnables high-throughput screening and autonomous reaction optimization.

Synergistic Application of Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound can be achieved by combining advanced analytical and computational techniques.

In-situ Spectroscopic Analysis: Techniques like ReactIR (FTIR), in-situ NMR, and Raman spectroscopy can be used to monitor reactions in real-time. nih.gov This provides valuable kinetic and mechanistic data, allowing for rapid optimization of reaction conditions, especially within flow chemistry setups. The characteristic carbonyl stretch in the IR spectrum (typically 1715 cm⁻¹ for the ketone and slightly higher for the ester) is a key diagnostic handle. libretexts.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state energies, and rationalize observed stereoselectivities. Such studies can guide the rational design of new catalysts and reaction conditions. Computational analysis can also predict spectroscopic signatures (e.g., NMR chemical shifts) to aid in structural confirmation.

Structure-Property Relationship Modeling: By combining computational data with experimental results, predictive models can be built. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of derivatives synthesized from this compound, accelerating the discovery of new drug candidates.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a powerful tool for innovation in chemical synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-chloro-5-oxohexanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, chlorination of Ethyl 5-oxohexanoate using agents like SOCl₂ or PCl₃ under anhydrous conditions is common. Optimization requires monitoring temperature (20–40°C) and solvent polarity (e.g., dichloromethane or THF). Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of substrate to chlorinating agent) and using inert atmospheres to prevent hydrolysis .
  • Data Validation : Confirm purity via HPLC (≥98%) and characterize using 1^1H/13^13C NMR (e.g., carbonyl peak at ~170–175 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be observed?

  • Methodology :

  • IR Spectroscopy : Strong C=O stretch at ~1730–1750 cm⁻¹ (ester), 1680–1700 cm⁻¹ (ketone), and C-Cl stretch at ~550–750 cm⁻¹.
  • NMR : 1^1H NMR should show ester ethyl group triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂), with ketone protons adjacent to Cl appearing as a multiplet (~2.5–3.0 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 192.64 (C₈H₁₃ClO₃⁺) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via TLC or HPLC over 30 days. Results show decomposition >5% at 40°C due to ester hydrolysis, emphasizing the need for refrigeration and desiccants .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

  • Methodology : Use DFT calculations (e.g., Gaussian 16) to model transition states of chlorination versus ester hydrolysis. Experimental validation via kinetic studies (e.g., in situ IR monitoring) reveals that excess chlorinating agent shifts equilibrium toward the desired product by minimizing water ingress .
  • Data Contradictions : Discrepancies between computational and experimental yields (e.g., 85% vs. 72%) may arise from solvent effects not accounted for in gas-phase models. Address this by incorporating solvation models (e.g., SMD) .

Q. How can contradictory spectroscopic data (e.g., unexpected carbonyl shifts) be resolved?

  • Methodology : Cross-validate using X-ray crystallography (if crystalline) or 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, an unexpected downfield shift in the ketone group may indicate intermolecular hydrogen bonding, which can be confirmed via crystallography .
  • Reproducibility : Follow CONSORT-EHEALTH guidelines: document solvent batch, instrument calibration (e.g., NMR lock mass), and raw data archiving .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Perform molecular docking (AutoDock Vina) to simulate interactions with nucleophiles like amines. Pair with experimental kinetics (UV-Vis monitoring of substitution rates) to validate predictive models. For instance, a calculated activation energy of 45 kJ/mol aligns with observed pseudo-first-order kinetics (k = 0.012 s⁻¹) in ethanol .

Data Presentation and Reproducibility

  • Tables :

    ParameterOptimal ConditionReference
    Reaction Temp25–30°C
    SolventAnhydrous Dichloromethane
    Purity Threshold≥98% (HPLC)
  • Guidelines :

    • Raw data (e.g., NMR FIDs, chromatograms) must be archived in repositories like Zenodo for independent verification .
    • Use IUPAC nomenclature consistently and report uncertainties (e.g., ±0.5 ppm for NMR shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.